molecular formula C22H19N3O4 B5436829 N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide

N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide

Cat. No.: B5436829
M. Wt: 389.4 g/mol
InChI Key: QCSNZMKKRYKTLD-UHFFFAOYSA-N
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Description

The compound “N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a furamide group, and a methoxyphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The oxadiazole ring is a heterocyclic compound that is often involved in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties would depend on factors such as its molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific context. For example, many oxadiazole derivatives have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. These could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, potential biological activities, and possible applications. This could include in vitro and in vivo studies, as well as computational modeling .

Properties

IUPAC Name

N-[3-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-18-10-7-15(8-11-18)9-12-20-24-21(25-29-20)16-4-2-5-17(14-16)23-22(26)19-6-3-13-28-19/h2-8,10-11,13-14H,9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSNZMKKRYKTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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